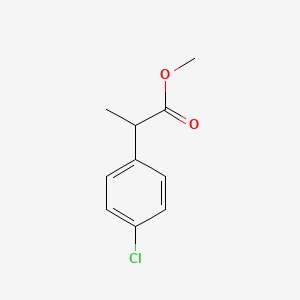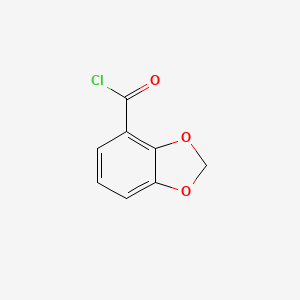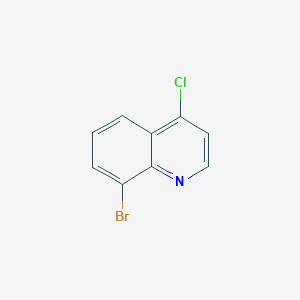
3-エチニルピリジン-2-アミン
概要
説明
3-Ethynylpyridin-2-amine is an organic compound with the molecular formula C₇H₆N₂ It is a derivative of pyridine, featuring an ethynyl group at the third position and an amino group at the second position of the pyridine ring
科学的研究の応用
3-Ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Ethynylpyridin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The nature of these interactions often involves the binding of 3-Ethynylpyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Ethynylpyridin-2-amine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Ethynylpyridin-2-amine has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-Ethynylpyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, 3-Ethynylpyridin-2-amine has been found to inhibit certain kinases, which play a role in signal transduction pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynylpyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynylpyridin-2-amine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Ethynylpyridin-2-amine has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of 3-Ethynylpyridin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, 3-Ethynylpyridin-2-amine can become toxic, leading to adverse effects such as cell death and tissue damage . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
3-Ethynylpyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics . Additionally, 3-Ethynylpyridin-2-amine can influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Ethynylpyridin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, 3-Ethynylpyridin-2-amine may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 3-Ethynylpyridin-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Ethynylpyridin-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-2-amine typically involves the introduction of an ethynyl group to a pyridine ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Ethynylpyridin-2-amine may involve large-scale Sonogashira coupling reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions: 3-Ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 3-ethynylpiperidine-2-amine.
Substitution: Formation of halogenated derivatives such as 3-bromo- or 3-chloropyridin-2-amine.
作用機序
The mechanism of action of 3-Ethynylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Aminopyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.
2-Amino-3-bromopyridine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethynylpyridin-2-amine is unique due to the presence of both an ethynyl group and an amino group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
3-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVAYRCQIJNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497524 | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-74-1 | |
| Record name | 3-Ethynyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
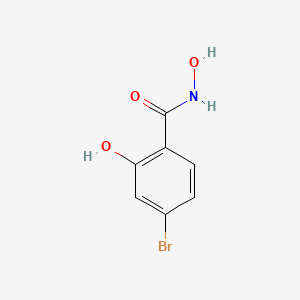


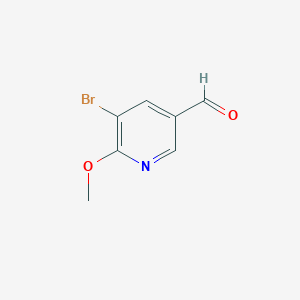
![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)


![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
